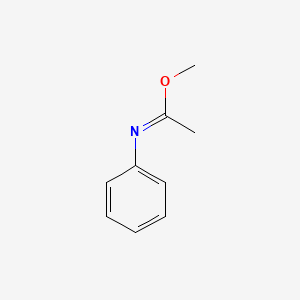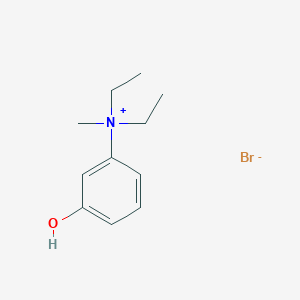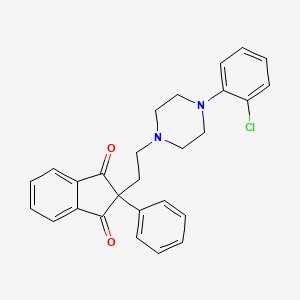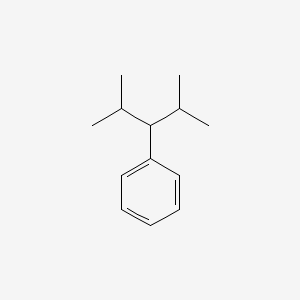
2,4-Dimethyl-3-phenylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-3-phenylpentane is an organic compound with the molecular formula C13H20. It is a branched hydrocarbon, specifically an alkane, characterized by the presence of a phenyl group attached to the third carbon of a pentane chain, which also has two methyl groups at the second and fourth positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylpentane can be achieved through various organic reactions. One common method involves the alkylation of benzene with 2,4-dimethylpentane using a Friedel-Crafts alkylation reaction. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-3-phenylpentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-3-phenylpentanol, 2,4-dimethyl-3-phenylpentanone, or 2,4-dimethyl-3-phenylpentanoic acid.
Reduction: Formation of simpler hydrocarbons such as 2,4-dimethylpentane.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-3-phenylpentane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-3-phenylpentane depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpentane: A simpler alkane without the phenyl group.
3-Phenylpentane: Lacks the additional methyl groups at the second and fourth positions.
2,4-Dimethyl-3-pentanone: Contains a carbonyl group instead of the phenyl group.
Uniqueness
2,4-Dimethyl-3-phenylpentane is unique due to its specific structure, which combines the stability of a branched alkane with the reactivity of a phenyl group.
Propriétés
Numéro CAS |
21777-84-4 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
2,4-dimethylpentan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
Clé InChI |
GKGTVJOYFGUPSA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


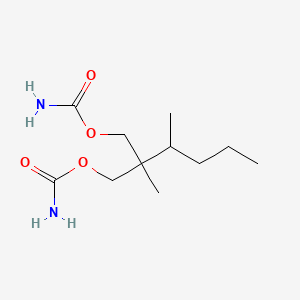

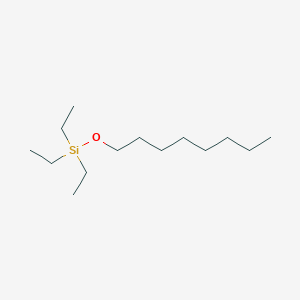
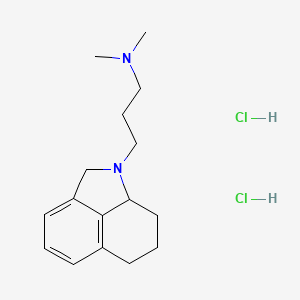

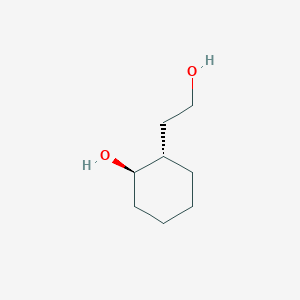
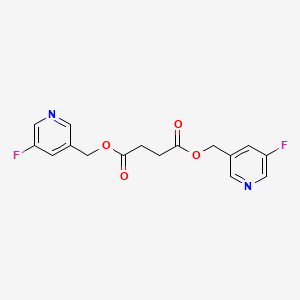
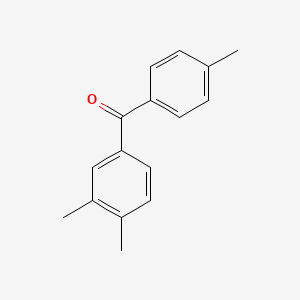
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
